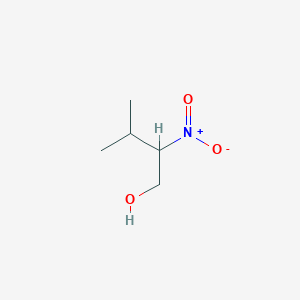![molecular formula C10H22O2Si B14448352 Silane, [(1-ethoxyethenyl)oxy]triethyl- CAS No. 73303-68-1](/img/structure/B14448352.png)
Silane, [(1-ethoxyethenyl)oxy]triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(1-ethoxyethenyl)oxy]triethyl-, is an organosilicon compound with the molecular formula C10H22O2Si. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one (1-ethoxyethenyl)oxy group. It is used in various chemical processes and has applications in multiple fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-ethoxyethenyl)oxy]triethyl-, typically involves the reaction of triethylsilane with an appropriate ethoxyethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Silane, [(1-ethoxyethenyl)oxy]triethyl-, may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and distillation to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(1-ethoxyethenyl)oxy]triethyl-, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Silane, [(1-ethoxyethenyl)oxy]triethyl-, include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out.
Major Products
The major products formed from reactions involving Silane, [(1-ethoxyethenyl)oxy]triethyl-, depend on the type of reaction. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions can produce simpler silanes or silyl ethers.
Applications De Recherche Scientifique
Silane, [(1-ethoxyethenyl)oxy]triethyl-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: Silane, [(1-ethoxyethenyl)oxy]triethyl-, is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Silane, [(1-ethoxyethenyl)oxy]triethyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals and involves the formation of intermediate silyl complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Ethoxyvinyl)oxysilane: This compound is similar in structure but has trimethyl groups instead of triethyl groups.
Triethylsilane: A simpler silane with three ethyl groups and one hydrogen atom.
Uniqueness
Silane, [(1-ethoxyethenyl)oxy]triethyl-, is unique due to the presence of the (1-ethoxyethenyl)oxy group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications and industrial processes.
Propriétés
| 73303-68-1 | |
Formule moléculaire |
C10H22O2Si |
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
1-ethoxyethenoxy(triethyl)silane |
InChI |
InChI=1S/C10H22O2Si/c1-6-11-10(5)12-13(7-2,8-3)9-4/h5-9H2,1-4H3 |
Clé InChI |
DYQURNKROQHQBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/no-structure.png)

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)



